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Compound Name: 3,4-Difluorophenylglyoxal hydrate

Cat. No.: B3078102 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Difluorophenylglyoxal
Hydrate

Introduction
3,4-Difluorophenylglyoxal hydrate stands as a pivotal bifunctional building block in modern

chemistry. Its unique architecture, combining a difluorinated aromatic ring with a reactive and

stabilized glyoxal moiety, makes it an invaluable tool for researchers, particularly in the fields of

analytical chemistry, drug discovery, and materials science. The presence of fluorine atoms

significantly modulates the molecule's electronic properties, enhancing its reactivity and utility

as a synthetic precursor, while the hydrate form confers the stability necessary for practical

handling and application.[1]

This guide offers a comprehensive exploration of the physicochemical properties of 3,4-
Difluorophenylglyoxal hydrate. Moving beyond a simple datasheet, it delves into the

causality behind its reactivity, provides detailed protocols for its analytical characterization,

discusses its key applications, and outlines essential safety and handling procedures. The

insights herein are tailored for scientists and drug development professionals who require a

deep, functional understanding of this versatile reagent.

Section 1: Chemical Identity and Core Properties
A precise understanding of a compound's identity and fundamental properties is the bedrock of

its effective application. 3,4-Difluorophenylglyoxal hydrate is identified by a specific set of
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chemical and physical descriptors.

Table 1: Chemical Identifiers

Identifier Value Source(s)

Compound Name
3,4-Difluorophenylglyoxal
hydrate

[2][3][4]

Synonyms

3,4-Difluorophenylglyoxal

monohydrate, 2-(3,4-

difluorophenyl)-2-

oxoacetaldehyde hydrate

[2][5]

CAS Number 79784-34-2 [1][2][4][6]

Molecular Formula C₈H₆F₂O₃ [1][2][4]

Molecular Weight 188.13 g/mol [1][4]

| IUPAC Name | 2-(3,4-difluorophenyl)-2-oxoacetaldehyde;hydrate |[1][5] |

Table 2: Physical and Chemical Properties

Property Value Source(s)

Appearance
Pale orange to pink solid
powder

[7][8]

Melting Point 65-70 °C [4]

Purity ≥97.5% (dry wt. basis) [8]

Water Content ≤17.5% (Karl Fischer) [8]

| Storage Temperature | 2-8 °C |[4] |

Section 2: The Scientific Rationale: Fluorination and
Hydration
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The utility of 3,4-Difluorophenylglyoxal hydrate is not merely incidental; it is a direct

consequence of its deliberate chemical design. The interplay between the fluorine substituents

and the hydrated glyoxal function defines its unique chemical personality.

The Impact of 3,4-Difluoro Substitution
The two fluorine atoms on the phenyl ring are potent electron-withdrawing groups. Their

presence significantly influences the reactivity of the adjacent glyoxal moiety.[1] This electronic

effect polarizes the carbon-fluorine bonds and, through inductive and resonance effects,

withdraws electron density from the aromatic ring and, critically, from the two carbonyl carbons

of the glyoxal group. This heightened electrophilicity makes the carbonyl carbons exceptionally

susceptible to nucleophilic attack, rendering the molecule a highly reactive precursor for a

range of chemical transformations.[1] This enhanced reactivity is a key feature exploited in its

synthetic and analytical applications.

The Role of the Hydrate Form
Anhydrous α-dicarbonyl compounds like glyoxals are notoriously reactive and often unstable,

posing significant challenges for storage and handling. The hydrate form of 3,4-

Difluorophenylglyoxal represents a strategic solution to this problem. The geminal diol structure

(the hydrate) is significantly more stable than the anhydrous dicarbonyl form. However, this

hydration is a reversible equilibrium. In solution or under appropriate reaction conditions, the

hydrate can readily eliminate water to generate the highly reactive dicarbonyl species in situ.

This provides the "best of both worlds": the stability of a solid hydrate for practical handling and

storage, coupled with the high reactivity of the anhydrous form when needed for a reaction.[1]
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Chemical Forms & Reactivity
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Caption: Equilibrium between the stable hydrate and the reactive anhydrous form.

Section 3: Analytical Characterization and Protocols
Ensuring the identity, purity, and quality of a reagent is paramount in scientific research. The

following protocols provide a framework for the comprehensive analytical characterization of

3,4-Difluorophenylglyoxal hydrate.

Methodology 1: HPLC Analysis for Purity and
Quantification
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity

of 3,4-Difluorophenylglyoxal hydrate. Due to the weak chromophore of the parent

compound, derivatization is employed to enhance detection sensitivity.[4] A proven strategy

involves reacting the glyoxal moiety with o-phenylenediamine (OPD) to form a highly

fluorescent and UV-absorbent quinoxaline derivative, which is easily quantifiable.[9]

Standard Preparation: Accurately weigh ~10 mg of 3,4-Difluorophenylglyoxal hydrate and

dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Prepare a series of
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dilutions (e.g., 1-100 µg/mL) from this stock using methanol.

Sample Preparation: Dissolve a known quantity of the test sample in methanol to a

concentration within the standard curve range.[9]

Derivatization Reaction:

Prepare a fresh 10 mM solution of o-phenylenediamine (OPD) in a phosphate buffer (100

mM, pH 7.0).[9]

In a clean vial, mix 100 µL of each standard or sample solution with 100 µL of the OPD

solution.

Vortex the mixture and allow it to react in the dark at room temperature for 30 minutes to

ensure complete formation of the quinoxaline derivative.

HPLC Conditions (Example):

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Isocratic or gradient elution. A starting point could be 60:40

Acetonitrile:Water.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detection:

UV Detector at the λmax of the quinoxaline derivative (typically ~312-340 nm, requires

optimization).

Fluorescence Detector for higher sensitivity (Excitation/Emission wavelengths to be

determined empirically).

Analysis: Construct a calibration curve from the peak areas of the derivatized standards.

Calculate the purity or concentration of the sample by comparing its peak area to the

calibration curve.
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Caption: Workflow for HPLC analysis via derivatization.

Methodology 2: Spectroscopic Identification
Spectroscopic methods are essential for confirming the molecular structure of 3,4-
Difluorophenylglyoxal hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected signals would include a complex multiplet pattern in the aromatic

region (7.0-8.0 ppm) for the three protons on the phenyl ring. The protons of the hydrate

(gem-diol) and any residual water would likely appear as a broad, exchangeable singlet.

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms,

showing coupling to each other and to adjacent aromatic protons.[10]

¹³C NMR: Key signals would include those for the two carbonyl carbons (one aldehyde,

one ketone, likely >180 ppm) and the aromatic carbons. The carbons directly bonded to

fluorine will show characteristic large one-bond C-F coupling constants.

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the

3200-3500 cm⁻¹ region, characteristic of the O-H stretching of the hydrate. Strong C=O

stretching bands for the ketone and aldehyde groups would be expected around 1680-1720

cm⁻¹. Prominent C-F stretching vibrations should also be visible in the 1100-1300 cm⁻¹

region.
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Mass Spectrometry (MS): In electrospray ionization (ESI) or chemical ionization (CI), the

spectrum might show a peak corresponding to the molecular ion of the hydrate or, more

likely, the anhydrous form after in-source water loss. High-resolution mass spectrometry

would confirm the elemental composition C₈H₆F₂O₃.

Section 4: Applications in Research and
Development
The unique properties of 3,4-Difluorophenylglyoxal hydrate make it a valuable reagent in

several high-tech domains.

Analytical Derivatization: Its primary application is as a derivatizing agent for the sensitive

detection of primary amines, amino acids, and other amine-containing biomolecules.[4] The

reaction forms stable, highly fluorescent adducts, enabling quantification at very low

concentrations using HPLC with fluorescence detection or capillary electrophoresis. This is

particularly valuable in proteomics and metabolomics.[4]

Pharmaceutical Synthesis: The compound serves as a versatile building block for

synthesizing fluorinated pharmaceutical intermediates.[4] The difluorophenyl moiety is a

common feature in modern drug candidates, as fluorine substitution can enhance metabolic

stability, binding affinity, and bioavailability.[1] The glyoxal portion allows for the construction

of complex heterocyclic scaffolds, such as imidazoles and pyrazines, which are prevalent in

medicinal chemistry. Its use has been implicated in the design of novel anticancer agents,

such as dual inhibitors of Dihydrofolate reductase (DHFR) and thymidylate synthetase (TS).

[11]

Section 5: Safe Handling, Storage, and Stability
Adherence to proper safety protocols is non-negotiable when working with any chemical

reagent. 3,4-Difluorophenylglyoxal hydrate is classified as a hazardous substance and

requires careful handling.

Table 3: Hazard Identification and Safety Recommendations
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Hazard Class GHS Statement
Precautionary Measures &
PPE

Skin Irritation
H315: Causes skin
irritation

Wear nitrile or other
appropriate protective
gloves. Wash hands and
skin thoroughly after
handling.[2][3]

Eye Irritation
H319: Causes serious eye

irritation

Wear chemical safety goggles

or a face shield.[2][3]

| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated

area or a chemical fume hood. Avoid breathing dust.[2][3] |

First Aid Measures
Inhalation: Remove the person to fresh air. If breathing difficulties occur, seek medical

attention.[2][7]

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek

medical advice.[2][7]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing

contact lenses if present. Seek immediate medical attention.[2][7]

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water

afterwards. Seek medical attention.[3][7]

Storage and Stability
The product is stable under recommended storage conditions.[2] To ensure its integrity and

longevity:

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][7]

Recommended storage temperature is 2-8°C.[4]

Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[2]
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Conclusion
3,4-Difluorophenylglyoxal hydrate is more than a mere chemical; it is a precisely engineered

tool for scientific advancement. Its enhanced reactivity, conferred by difluoro-substitution,

combined with the practical stability of its hydrate form, makes it a superior reagent for both

high-sensitivity analysis and the synthesis of complex molecular architectures. By

understanding its fundamental physicochemical properties, researchers and drug development

professionals can fully leverage its potential to drive innovation in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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